Roxadustat - 808118-40-3

Roxadustat

Catalog Number: EVT-282096
CAS Number: 808118-40-3
Molecular Formula: C19H16N2O5
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roxadustat (FG-4592) is a small-molecule, heterocyclic compound classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [] It is an orally active compound, meaning it can be taken by mouth. [] Roxadustat is an analog of 2-oxoglutarate, a key intermediate in the Krebs cycle. [] It plays a significant role in scientific research, particularly in studies related to anemia, chronic kidney disease (CKD), and other conditions related to hypoxia.

Overview

Roxadustat, also known by its developmental code FG-4592, is an innovative small molecule drug designed to treat anemia associated with chronic kidney disease. It functions primarily as a hypoxia-inducible factor prolyl hydroxylase inhibitor, which stabilizes hypoxia-inducible factor-1 alpha, leading to increased erythropoietin production and subsequent red blood cell synthesis. This mechanism makes roxadustat a significant advancement in managing anemia, particularly in patients not on dialysis.

Source and Classification

Roxadustat is classified under the Anatomical Therapeutic Chemical classification system with the code B03XA05. It was developed by Akebia Therapeutics and has gained attention for its ability to mimic the body's response to low oxygen levels, thereby enhancing erythropoiesis (the production of red blood cells). The compound has been subjected to various clinical trials, demonstrating its efficacy and safety profile in treating anemia in patients with chronic kidney disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of roxadustat involves several complex chemical reactions. Notably, one method utilizes a carbonylation reaction starting from 2-hydroxy-5-fluoroacetophenone. The process includes:

  1. Trifluoromethanesulfonate Formation: The starting material reacts with trifluoromethylsulfonic acid anhydride in dichloromethane, catalyzed by 1,3-bis(diphenylphosphino)palladium acetate under a carbon monoxide atmosphere.
  2. Reduction: The intermediate product undergoes reduction using sodium borohydride in methanol.
  3. Purification: The resulting compound is purified through column chromatography, yielding high-purity roxadustat (≥98%) without additional purification steps .

Another reported method involves esterification and cyclization reactions starting from tyrosine, followed by dehydrogenation and oxidative rearrangement . These methods highlight the versatility and complexity of synthesizing this pharmaceutical compound.

Molecular Structure Analysis

Structure and Data

Roxadustat has a molecular formula of C_16H_15F_3N_2O_4 and a molecular weight of approximately 368.30 g/mol. Its structure features a bicyclic core with multiple functional groups that facilitate its pharmacological activity. The compound's structural representation includes:

  • A fused bicyclic system.
  • Hydroxyl groups contributing to its solubility.
  • A trifluoromethyl group that enhances metabolic stability.

Nuclear magnetic resonance spectroscopy has been employed to elucidate the molecular structure of roxadustat, confirming its purity and structural integrity .

Chemical Reactions Analysis

Reactions and Technical Details

Roxadustat undergoes several chemical reactions during its synthesis and metabolism:

  1. Carbonylation: This reaction introduces carbonyl groups into the molecular framework.
  2. Reduction: The reduction step using sodium borohydride converts certain functional groups into alcohols, enhancing solubility.
  3. Hydroxylation: The presence of hydroxyl groups plays a crucial role in the drug's interaction with biological targets.

These reactions are pivotal for achieving the desired pharmacological properties of roxadustat.

Mechanism of Action

Roxadustat's mechanism of action involves the inhibition of prolyl hydroxylase enzymes (PHDs). By inhibiting these enzymes, roxadustat stabilizes hypoxia-inducible factor-1 alpha, leading to:

  1. Increased Erythropoietin Production: Enhanced erythropoietin levels stimulate red blood cell production.
  2. Improved Hemoglobin Levels: This cascade ultimately results in elevated hemoglobin concentrations in patients with anemia due to chronic kidney disease.

Pharmacokinetic studies indicate that roxadustat has an elimination half-life ranging from 9.6 to 16 hours, with plasma binding exceeding 99% .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roxadustat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and ensuring bioavailability during clinical use.

Applications

Scientific Uses

Roxadustat is primarily used in clinical settings for treating anemia associated with chronic kidney disease, particularly in patients who are not on dialysis. Its ability to stimulate erythropoiesis makes it a valuable therapeutic option compared to traditional erythropoiesis-stimulating agents.

Additionally, ongoing research is exploring its potential applications in other forms of anemia and conditions characterized by low oxygen availability, such as certain cancers or chronic obstructive pulmonary disease .

Molecular Mechanisms of Hypoxia-Inducible Factor (HIF) Stabilization

Inhibition Dynamics of Prolyl Hydroxylase Isoforms (PHD1, PHD2, PHD3)

Roxadustat (FG-4592) functions as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHD1–3), which are α-ketoglutarate (2-OG)-dependent dioxygenases. These enzymes regulate HIF-α stability by hydroxylating specific proline residues (Pro402/Pro564 in HIF-1α) under normoxic conditions. Hydroxylation enables von Hippel-Lindau (pVHL) E3 ubiquitin ligase recognition, leading to proteasomal degradation. Roxadustat mimics 2-OG, binding reversibly to the catalytic site of PHDs and chelating ferrous iron (Fe²⁺) essential for their activity. While it inhibits all three isoforms, studies show strongest efficacy against PHD2 (IC₅₀ = 110 nM), the primary regulator of systemic HIF-1α responses [1] [6]. Inhibition kinetics reveal Roxadustat’s preferential stabilization of HIF-2α over HIF-1α in renal cells, attributed to isoform-specific hydroxylation rates and differential sensitivity to PHD2 inhibition [6] [8].

Table 1: Roxadustat Inhibition Profile for PHD Isoforms

IsoformPrimary Tissue ExpressionInhibition Efficacy (Relative to PHD2)Key Functional Role
PHD1Liver, TestisModerateMetabolic adaptation
PHD2UbiquitousHigh (Reference IC₅₀ = 110 nM)Systemic HIF-1α regulation
PHD3Heart, Adrenal GlandLow-ModerateApoptosis regulation

Transcriptional Regulation of Erythropoiesis-Related Genes via HIF-α Subunits

Stabilized HIF-α subunits dimerize with HIF-1β, forming active transcription complexes that bind hypoxia-response elements (HREs) in target genes. Roxadustat induces coordinated erythropoietic programming:

  • EPO Transcription: Direct upregulation in renal interstitial cells and hepatocytes, increasing serum erythropoietin levels [8].
  • Iron Metabolism: Enhanced expression of SLC40A1 (ferroportin), DCYTB (duodenal cytochrome B), and SLC11A2 (DMT1), boosting intestinal iron absorption and macrophage iron release. Concurrently, it suppresses HAMP (hepcidin) transcription, alleviating functional iron deficiency [7] [8].
  • Erythropoietic Receptivity: Upregulation of transferrin (TF) and transferrin receptor 1 (TFRC) genes, improving iron utilization for hemoglobin synthesis [6] [10].Transcriptome analyses confirm HIF-2α dominance in renal EPO regulation, while HIF-1α preferentially controls glycolytic genes (e.g., SLC2A1 encoding GLUT1) [5] [8].

HIF-Independent Pathways Modulated by Roxadustat

Beyond HIF stabilization, Roxadustat influences non-canonical pathways:

  • Cholesterol Synthesis: In hypoxic tumors, Roxadustat triggers HIF-independent, oxygen-sensitive degradation of Sterol Regulatory Element-Binding Protein 2 (SREBP2) via MARCHF6 ubiquitin ligase activation. This suppresses HMG-CoA reductase (HMGCR), reducing cholesterol synthesis [2].
  • Fibrosis Modulation: Roxadustat promotes Furin protease-mediated cleavage of intact FGF23 (iFGF23) in renal tubules. Reduced iFGF23 blunts WNT5A signaling, attenuating tubulointerstitial fibrosis (TIF) in CKD models [10].
  • Immune Cell Function: In CD4⁺ T-cells, Roxadustat induces pseudohypoxia, elevating IL-2 secretion independently of HIF. This enhances CD8⁺ T-cell proliferation and antitumor cytotoxicity in colorectal cancer models [9].

Non-Hematopoietic Effects and Therapeutic Applications

Properties

CAS Number

808118-40-3

Product Name

Roxadustat

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Solubility

<1 mg/mL

Synonyms

ASP1517; ASP 1517; ASP-1517; FG-4592; FG 4592; FG4592; Roxadustat.

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.